![molecular formula C14H10Cl2O3 B6406630 4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% CAS No. 1262001-94-4](/img/structure/B6406630.png)
4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid (4-Cl-3-CMPBA) is a compound that has been studied extensively due to its wide range of applications in the scientific community. It has been used in organic synthesis, as a catalyst in industrial processes, and as a reagent in a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to be mediated by the formation of a covalent bond between the 4-chloro-3-CMPBA molecule and the target molecule. This covalent bond is thought to be stabilized by hydrogen bonding and other interactions between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on enzymes involved in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments include its ease of synthesis, low cost, and availability of a wide range of derivatives. The main limitation is that it is not very soluble in water, which can limit its use in aqueous solutions.
Future Directions
Future research on 4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% could focus on developing new synthesis methods, exploring new applications, and understanding its mechanism of action in greater detail. Additionally, further research could be done to explore the biochemical and physiological effects of 4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% and its derivatives. Finally, further research could be done to develop new derivatives with improved solubility and other properties.
Synthesis Methods
4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is synthesized by a process known as Friedel-Crafts alkylation. This method involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. In the case of 4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95%, the aromatic compound is benzene, the alkyl halide is 2-chloro-5-methoxyphenyl bromide, and the acid catalyst is aluminum chloride. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm.
Scientific Research Applications
4-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in organic synthesis, as a catalyst in industrial processes, and as a reagent in a variety of laboratory experiments. It has also been used as a substrate in enzymatic studies, as a ligand in structure-activity relationships, and as a building block in drug discovery.
properties
IUPAC Name |
4-chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-9-3-5-13(16)11(7-9)10-6-8(14(17)18)2-4-12(10)15/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMHPSKPMCOVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691035 |
Source
|
Record name | 2',6-Dichloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-94-4 |
Source
|
Record name | 2',6-Dichloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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